molecular formula C18H15ClO4 B5694031 3-(4-Chloro-3,5-dimethylphenoxy)-7-methoxychromen-4-one

3-(4-Chloro-3,5-dimethylphenoxy)-7-methoxychromen-4-one

Cat. No.: B5694031
M. Wt: 330.8 g/mol
InChI Key: COWOVMKVTXDTEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chloro-3,5-dimethylphenoxy)-7-methoxychromen-4-one is a synthetic organic compound known for its diverse applications in scientific research. This compound features a chromenone core substituted with a chloro-dimethylphenoxy group and a methoxy group, contributing to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-3,5-dimethylphenoxy)-7-methoxychromen-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-3,5-dimethylphenol and 7-methoxychromen-4-one as the primary starting materials.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).

    Reaction Mechanism: The phenol group of 4-chloro-3,5-dimethylphenol undergoes nucleophilic substitution with the chromenone derivative, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to ensure consistent product quality and yield.

    Optimized Reaction Conditions: Fine-tuning reaction conditions such as temperature, pressure, and reaction time to maximize efficiency.

    Purification: Employing purification techniques like recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-3,5-dimethylphenoxy)-7-methoxychromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation Products: Oxidized derivatives with additional functional groups.

    Reduction Products: Reduced forms with altered oxidation states.

    Substitution Products: Compounds with new substituents replacing the chloro group.

Scientific Research Applications

3-(4-Chloro-3,5-dimethylphenoxy)-7-methoxychromen-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3,5-dimethylphenoxy)-7-methoxychromen-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3,5-dimethylphenol: A related compound with similar structural features but different functional groups.

    4-Chloro-3,5-dimethylphenoxyacetic Acid: Another compound with a phenoxyacetic acid moiety instead of the chromenone core.

Uniqueness

3-(4-Chloro-3,5-dimethylphenoxy)-7-methoxychromen-4-one stands out due to its unique combination of a chromenone core and specific substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and potential therapeutic uses.

Properties

IUPAC Name

3-(4-chloro-3,5-dimethylphenoxy)-7-methoxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClO4/c1-10-6-13(7-11(2)17(10)19)23-16-9-22-15-8-12(21-3)4-5-14(15)18(16)20/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWOVMKVTXDTEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OC2=COC3=C(C2=O)C=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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